
Trimetaphan camsilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of trimethaphan camsylate involves the formation of a sulfonium compound, which carries a positive charge. The synthetic route typically includes the reaction of a thieno[1,2-b]imidazole derivative with a camphorsulfonic acid derivative under controlled conditions . Industrial production methods are not widely documented, but the process generally involves similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Trimethaphan camsylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions are less common due to the stability of the sulfonium group.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonium group, leading to various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Trimethaphan camsylate has several scientific research applications:
Chemistry: Used as a model compound to study ganglionic blockers and their interactions with nicotinic receptors.
Biology: Employed in research to understand the autonomic nervous system and its regulation.
Mechanism of Action
Trimethaphan camsylate acts as a ganglionic blocking agent by preventing the stimulation of postsynaptic receptors through competition with acetylcholine. This leads to a reduction in sympathetic tone and vasodilation, primarily affecting blood pressure. The compound also causes direct peripheral vasodilation and histamine release, contributing to its hypotensive effects . The molecular targets include nicotinic acetylcholine receptors in the autonomic ganglia .
Comparison with Similar Compounds
Trimethaphan camsylate is unique among ganglionic blockers due to its specific structure and mechanism of action. Similar compounds include:
Hexamethonium: Another ganglionic blocker but with a different chemical structure and slightly different pharmacological profile.
Mecamylamine: A non-selective, non-competitive antagonist of nicotinic acetylcholine receptors, used for similar purposes but with different side effects.
Trimethaphan camsylate stands out due to its specific use in controlled hypotension during surgery and its rapid onset and short duration of action .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Trimethaphan camsylate can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "3-(dimethylamino)-1,2-propanediol", "3-chloro-1,2-propanediol", "methanesulfonic acid", "trimethylamine", "sodium hydroxide", "sodium chloride", "water" ], "Reaction": [ "Step 1: The starting material, 3-(dimethylamino)-1,2-propanediol, is reacted with 3-chloro-1,2-propanediol in the presence of sodium hydroxide to form the intermediate, 1,1,1-tris(2-hydroxyethyl)amine.", "Step 2: The intermediate is then reacted with methanesulfonic acid and trimethylamine to form Trimethaphan base.", "Step 3: The Trimethaphan base is then reacted with camphorsulfonic acid to form Trimethaphan camsylate." ] } | |
CAS No. |
68-91-7 |
Molecular Formula |
C32H40N2O5S2 |
Molecular Weight |
596.8 g/mol |
IUPAC Name |
3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |
InChI |
InChI=1S/C22H25N2OS.C10H16O4S/c25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h1-6,8-11,19-21H,7,12-16H2;7H,3-6H2,1-2H3,(H,12,13,14)/q+1;/p-1/t;7-,10-/m.1/s1 |
InChI Key |
HALWUDBBYKMYPW-STOWLHSFSA-M |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |
SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |
Appearance |
Solid powder |
| 68-91-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Trimethaphan camsylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



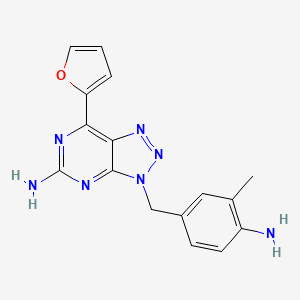
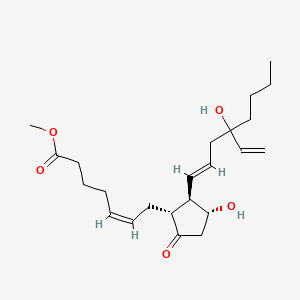
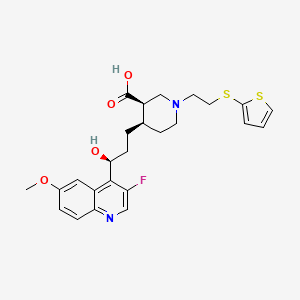
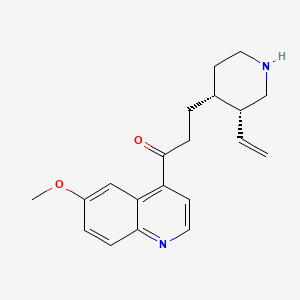
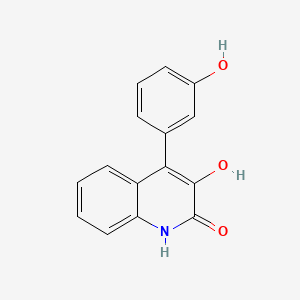

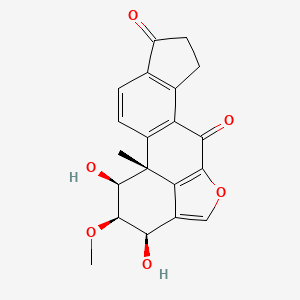
![Methyl 2-[8-[9,10-dihydroxy-7-methoxy-3-(2-methoxy-2-oxoethyl)-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate](/img/structure/B1683571.png)
![[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(phenylmethoxy)phenyl]propyl] dihydrogen phosphate](/img/structure/B1683573.png)
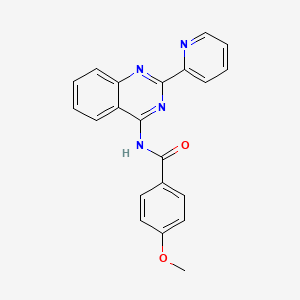


![(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide](/img/structure/B1683584.png)
